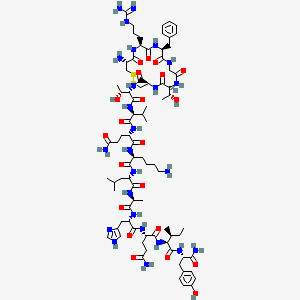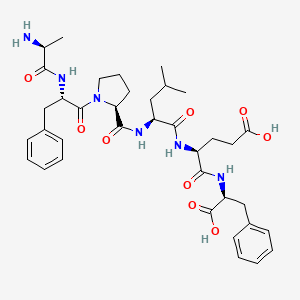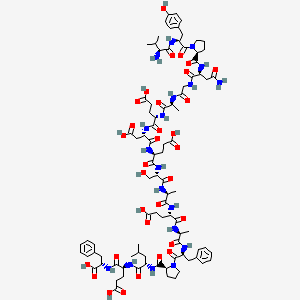
175010-18-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with CAS number 175010-18-1 is known as (Gly22)-Amyloid β-Protein (1-40). It is a highly neurotoxic Aβ arctic mutant (E22G) that has been used to study the mechanism underlying of soluble and insoluble β-amyloid aggregation formation .
Molecular Structure Analysis
The molecular formula of this compound is C191H291N53O56S and it has a molecular weight of 4257.74 .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Applications in Environmental and Ecotoxicology Research
Ecotoxicology and Environmental Monitoring
The use of advanced assays, like the Comet Assay, demonstrates the utility of specific compounds in assessing genetic toxicity in environmental monitoring. These assays are crucial for understanding the impact of environmental pollutants on genetic material across a range of organisms, from bacteria to mammals, indicating a compound's role in environmental health studies (de Lapuente et al., 2015).
Contributions to Biomedical and Health Research
Biomedical Research Innovations
In the realm of health and medicine, deep learning technologies present significant advancements, leveraging complex biomedical data to enhance healthcare outcomes. This underscores the potential of certain compounds in facilitating biomedical research, where they may play roles in model systems or as part of therapeutic investigations (Miotto et al., 2018).
Impact on Science Policy and Governance
Science Policy and Ethical Governance
The governance of dual-use research, where scientific findings could have both beneficial and harmful applications, is a critical area. It highlights the importance of ethical considerations in the application of scientific discoveries, including those related to specific compounds or technologies (Selgelid, 2009).
Advances in Scientific Methodologies
Statistical Analysis in Biology
The evolution of statistical methodologies in biological research, moving from data transformation to model reformation, reflects a broader trend in scientific inquiry. This shift emphasizes the importance of adopting advanced statistical models to analyze biological data, potentially including the analysis of data derived from compounds like “175010-18-1” (St-Pierre et al., 2018).
Educational Implications in Science
Science Education and Model Use
The role of models in science education, as tools for explaining, predicting, and understanding scientific phenomena, underscores the educational value of compounds used in scientific research. Such models facilitate the communication of complex scientific ideas, including those related to the applications of specific compounds (Oh & Oh, 2011).
Safety And Hazards
Propriétés
Numéro CAS |
175010-18-1 |
|---|---|
Nom du produit |
175010-18-1 |
Poids moléculaire |
4257.8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



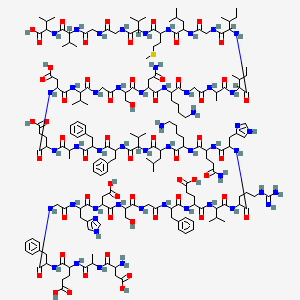
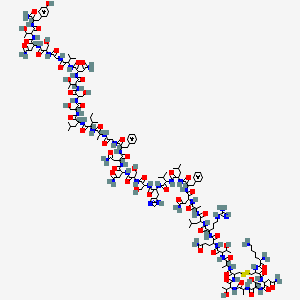
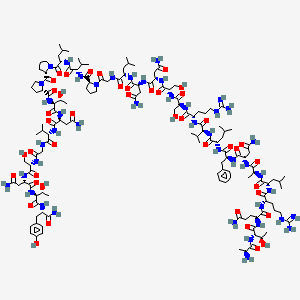
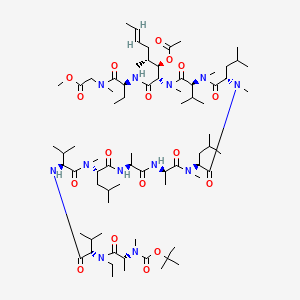
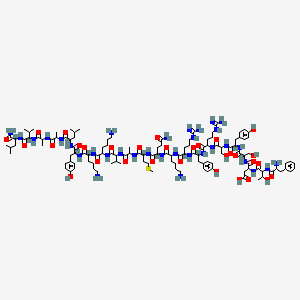
![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)
